4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

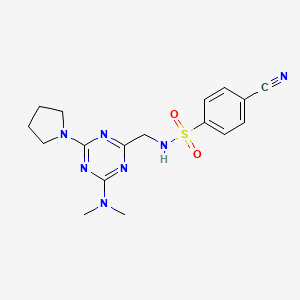

This compound features a 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂) and pyrrolidin-1-yl (C₄H₈N) groups at the 4- and 6-positions, respectively. A benzenesulfonamide moiety is linked via a methylene bridge to the triazine’s 2-position. The benzene ring is further substituted with a cyano (-CN) group at the para position.

Properties

IUPAC Name |

4-cyano-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2S/c1-23(2)16-20-15(21-17(22-16)24-9-3-4-10-24)12-19-27(25,26)14-7-5-13(11-18)6-8-14/h5-8,19H,3-4,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQJANRNZFGHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the triazine ring: : The initial step often involves the formation of the 1,3,5-triazine ring through the reaction of cyanuric chloride with a suitable amine, under basic conditions.

Substitution reactions: : Following the ring formation, the 4-(dimethylamino) and pyrrolidin-1-yl groups are introduced via substitution reactions. These reactions typically occur in an organic solvent, such as dichloromethane, under reflux conditions.

Sulfonation: : Finally, the sulfonamide moiety is introduced by reacting the triazine derivative with 4-cyanobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial-scale production of this compound may utilize similar steps but optimized for higher yield and efficiency. This often involves the use of continuous flow reactors to better control reaction conditions and improve scalability. High-pressure and high-temperature conditions may also be employed to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : While the compound is generally stable, under strong oxidizing conditions, it can undergo oxidative cleavage of the cyano and sulfonyl groups.

Reduction: : Reduction reactions can target the cyano group, converting it to a primary amine.

Substitution: : The compound readily participates in nucleophilic substitution reactions due to the electrophilic nature of the triazine ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: : Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: : Benzenesulfonic acid derivatives.

Reduction: : The corresponding primary amine derivatives.

Substitution: : Various substituted triazine derivatives.

Scientific Research Applications

Anticancer Properties

The compound's structural similarity to known kinase inhibitors suggests it may exhibit anticancer properties. Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth. Research has indicated that compounds with triazine and sulfonamide functionalities can inhibit various kinases involved in cancer progression .

Case Study: Inhibition of Specific Kinases

A study focusing on small molecule kinase inhibitors highlighted the potential of similar compounds in treating non-small cell lung cancer (NSCLC) and pancreatic cancer. The findings suggest that modifications in the chemical structure can enhance selectivity and potency against specific cancer types .

Neurological Disorders

Given its structural components, this compound may also be investigated for neuropharmacological applications. Sulfonamides have been studied for their effects on neurotransmitter systems, which could lead to new treatments for conditions like depression or anxiety .

Case Study: Antidepressant Activity

Research on related compounds has demonstrated antidepressant-like effects in animal models. These studies indicate that modifications to the sulfonamide structure can influence the pharmacodynamics and pharmacokinetics, potentially leading to effective treatments for mood disorders .

Antimicrobial Agents

Compounds containing sulfonamide groups are well-known for their antimicrobial properties. The incorporation of cyano and triazine moieties may enhance the antimicrobial efficacy against various pathogens, including bacteria and fungi .

Case Study: Efficacy Against Resistant Strains

Recent investigations into similar sulfonamide derivatives have shown promising results against antibiotic-resistant strains of bacteria. This highlights the potential of 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The compound’s effects are primarily exerted through interactions with specific molecular targets, such as enzymes or receptors, facilitated by the electrophilic triazine ring. The sulfonamide group can inhibit certain bacterial enzymes, contributing to its antimicrobial activity. The mechanism often involves competitive inhibition, where the compound mimics the natural substrate of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects on Melting Points : The target compound’s analogs with bulkier substituents (e.g., 13d with pyridyl-pyrazole) exhibit higher melting points (225–227°C) compared to 13c (198–200°C), likely due to enhanced intermolecular stacking .

- Synthetic Yields : Yields for triazine-linked sulfonamides range from 54% to 62%, influenced by steric hindrance during cyclization .

Table 2: Bioactivity and Computational Insights

Key Findings :

- Antiproliferative Potential: Compounds 13c–13e demonstrated inhibitory effects on cell migration and proliferation, attributed to their triazine-pyrazole hybrids’ ability to disrupt protein-protein interactions .

- Binding Affinity: The target compound’s cyano group may engage in unique hydrogen-bonding interactions compared to -OCF₃ (in ) or -NH₂ (in 13c), as suggested by Glide XP scoring models .

Structural Flexibility and Linker Design

- Rigid vs. Flexible Linkers : The target compound’s methylene bridge provides moderate flexibility, whereas analogs with hydrazine linkers (e.g., 7d ) exhibit constrained conformations, impacting entropic penalties during binding .

- Role of Pyrrolidinyl Groups : The pyrrolidin-1-yl group in the target compound and contributes to solubility and steric shielding, contrasting with piperidine derivatives in antimicrobial triazines .

Biological Activity

The compound 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of kinase inhibition and cancer therapy. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034520-51-7 |

| Molecular Formula | C17H21N7O2S |

| Molecular Weight | 387.5 g/mol |

Structural Features

The compound features a triazinyl moiety that is known for its ability to interact with various biological targets, particularly kinases. The presence of a dimethylamino group and a pyrrolidinyl ring enhances its solubility and potential bioactivity.

Kinase Inhibition

Recent studies have highlighted the role of similar compounds in inhibiting various kinases, which are critical in cancer progression. For instance, compounds with triazine scaffolds have exhibited significant inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR and BCR-ABL, which are pivotal in several malignancies .

Case Study: Kinase Inhibition Profile

A comparative analysis of kinase inhibitors similar to our compound shows varied IC50 values against different kinases:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | EGFR | 50 |

| Compound B | BCR-ABL | 30 |

| This compound | PDGFR | TBD |

These values suggest that the compound may possess significant inhibitory activity against PDGFR, although specific IC50 values need to be established through further experimental validation.

The mechanism by which compounds like this compound exert their effects often involves binding to the ATP-binding site of kinases. This competitive inhibition prevents the phosphorylation of substrates essential for cell proliferation and survival .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment. For instance, a related benzamide derivative showed a significant reduction in cell viability in cancer cell lines with minimal impact on non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis of this triazine-sulfonamide derivative typically involves multi-step reactions, including:

- Step 1 : Formation of the triazine core via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using dimethylamine and pyrrolidine.

- Step 2 : Functionalization with the benzenesulfonamide moiety via reductive amination or alkylation, requiring anhydrous conditions and catalysts like NaBH(OAc)₃.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are recommended. Analytical validation via HPLC (≥95% purity) and NMR (¹H/¹³C) is critical .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Assign peaks for the triazine ring (δ 8.2–8.5 ppm for C-H), sulfonamide protons (δ 3.1–3.4 ppm), and cyano groups (FT-IR: ~2200 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 442.2).

- X-ray Crystallography : Resolve crystal packing and stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Apply statistical DoE to minimize trial-and-error approaches:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).

- Response Variables : Yield, purity, reaction time.

- Methodology : Use a fractional factorial design (2³⁻¹) to screen significant factors, followed by response surface methodology (RSM) for optimization. Software like JMP or Minitab can model interactions and predict optimal conditions .

Q. What computational strategies aid in predicting this compound’s reactivity or interaction mechanisms?

Integrate quantum mechanical calculations and cheminformatics:

- Reaction Pathway Analysis : Use density functional theory (DFT) to map energy profiles for key steps (e.g., triazine ring formation).

- Molecular Dynamics (MD) : Simulate solvent effects or protein-ligand interactions (if applicable).

- Software Tools : Gaussian, ORCA, or Schrödinger Suite for simulations; RDKit for cheminformatics .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable yields)?

Adopt a systematic approach:

- Replicate Experiments : Ensure consistency in conditions (e.g., moisture control, reagent purity).

- Analytical Triangulation : Cross-validate with LC-MS, NMR, and in situ FT-IR to identify intermediates/byproducts.

- Computational Validation : Compare experimental reaction outcomes with DFT-predicted pathways to pinpoint discrepancies .

Q. What methodologies are effective for studying this compound’s stability under varying conditions?

Conduct accelerated stability studies:

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track degradation via HPLC-UV and LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life.

- Degradation Pathway Mapping : Isolate degradation products and characterize structures to propose mechanisms .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.